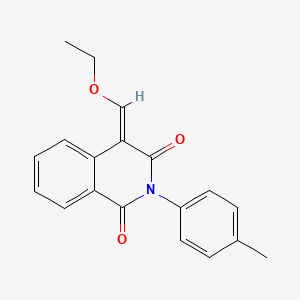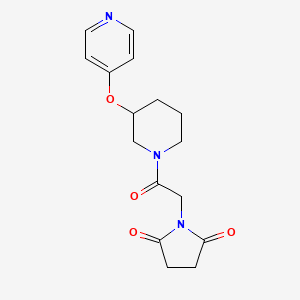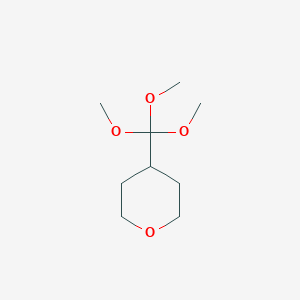
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione, also known as EMQI, is an organic compound that is widely used in scientific research. It has been found to be useful in a variety of applications, including drug discovery, biochemistry and physiology, and laboratory experiments. EMQI has a unique structure and chemical properties that make it an ideal candidate for a wide range of uses.
Scientific Research Applications
Synthesis and Chemical Properties
Isoquinoline derivatives, including compounds structurally related to "(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione," have been the subject of extensive research due to their interesting chemical properties and potential applications in various fields of chemistry and biology. Mahmoud et al. (2008) detailed the synthesis of novel isoquinoline-1,3-dione derivatives through the Stobbe-type condensation, which is a critical method for creating compounds with potential applications in materials science and medicinal chemistry (Mahmoud, M., El-Shahawi, M. M., & Farahat, S., 2008). Additionally, Shinkevich et al. (2011) reported on the synthesis of 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones, introducing a new class of quinones with unique properties for further research and application in chemical synthesis (Shinkevich, E., Deblander, J., Matthijs, S., Jacobs, J., de Kimpe, N., & Tehrani, K., 2011).
Crystal Structure Analysis
The study of crystal and molecular structures is crucial for understanding the properties of new compounds. Duru et al. (2018) conducted X-ray single-crystal diffraction of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing non-planar molecular structures and intermolecular hydrogen bonding, which are important for designing materials with specific physical properties (Duru, G., Evecen, M., Tanak, H., & Ağar, E., 2018).
Biological Evaluation
Isoquinoline derivatives are also explored for their biological activities. Edrada et al. (1996) isolated isoquinoline quinones from an undescribed Philippine marine sponge, demonstrating insecticidal and antibacterial activities. These findings highlight the potential of isoquinoline derivatives in developing new bioactive compounds (Edrada, R., Proksch, P., Wray, V., Christ, R., Witte, L., & Soest, R. V., 1996).
Advanced Synthesis Techniques
Recent advancements in synthesis techniques have further expanded the potential applications of isoquinoline derivatives. Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones via sequential Ugi/cyclization reactions, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Yuan, D., Duan, Z., Rao, Y., & Ding, M., 2016).
properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMRNEJNELGL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)
![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)
